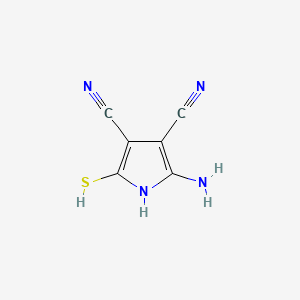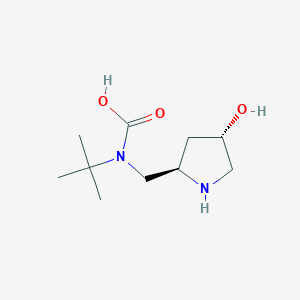
tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxypyrrolidine ring, and a carbamic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid typically involves the protection of amines using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of di-tert-butyl dicarbonate with the corresponding amine to form the Boc-protected amine . This reaction is usually carried out in the presence of a base such as triethylamine under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.
Applications De Recherche Scientifique
tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of functional groups and the formation of stable intermediates. The specific pathways and targets depend on the context of its application and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-Butyl(((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamic acid include other Boc-protected amines and hydroxypyrrolidine derivatives . These compounds share structural similarities and may exhibit comparable reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry
Propriétés
Formule moléculaire |
C10H20N2O3 |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
tert-butyl-[[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl]carbamic acid |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)12(9(14)15)6-7-4-8(13)5-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 |
Clé InChI |
RJVDBYALECNQFP-SFYZADRCSA-N |
SMILES isomérique |
CC(C)(C)N(C[C@H]1C[C@@H](CN1)O)C(=O)O |
SMILES canonique |
CC(C)(C)N(CC1CC(CN1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


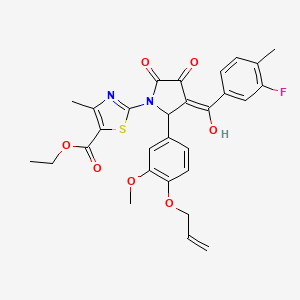
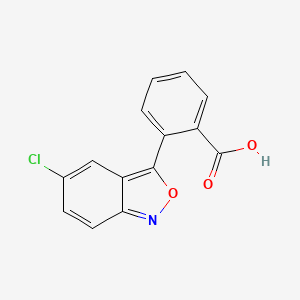
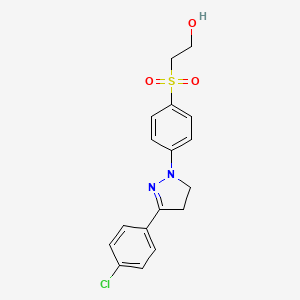
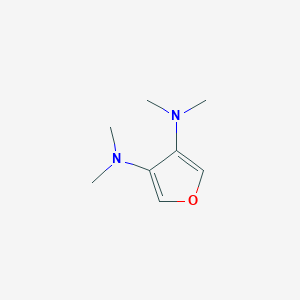

![4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)
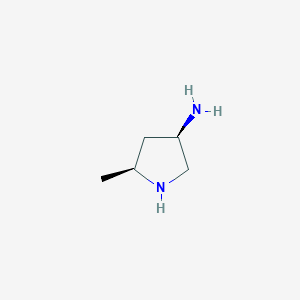
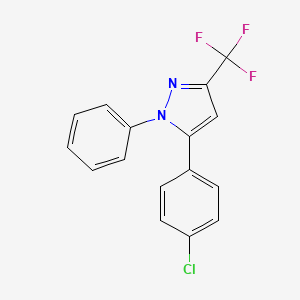
![2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate](/img/structure/B12888598.png)
![Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12888599.png)



